Cas no 1286264-91-2 (Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate)

Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate is a fluorinated nitroaromatic piperidine derivative used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc)-protected piperidine moiety and a 2-fluoro-6-nitrophenoxy methyl group, enhancing its utility in selective functionalization and further derivatization. The Boc group provides stability under basic conditions while allowing deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The electron-withdrawing nitro and fluoro substituents contribute to its reactivity in nucleophilic aromatic substitution and other transformations. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules targeting neurological and inflammatory pathways.
Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate structure
1286264-91-2 structure
Product Name:Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate
CAS No:1286264-91-2
MF:C17H23FN2O5
MW:354.373328447342
CID:4788325
Update Time:2025-10-24

Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate
    • Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate
    • Inchi: 1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-15-13(18)5-4-6-14(15)20(22)23/h4-6,12H,7-11H2,1-3H3
    • InChI Key: FSYXZXDPNBXJCZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1OCC1CCN(C(=O)OC(C)(C)C)CC1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 469
  • XLogP3: 3.5
  • Topological Polar Surface Area: 84.6

Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate Pricemore >>

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Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate Related Literature

Additional information on Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate

Introduction to Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS No. 1286264-91-2)

Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate, a compound with the chemical formula C₁₆H₂₃FNO₅, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group and a fluoro-substituted nitrophenoxymethyl moiety in its structure contributes to its unique chemical properties and biological interactions.

The CAS number 1286264-91-2 is a unique identifier for this compound, ensuring precise and unambiguous references in scientific literature and patents. This numbering system is crucial for researchers to locate and verify the specific chemical entities they are studying. The compound's molecular structure, characterized by its piperidine core, fluoro-substituted aromatic ring, and ester functionality, makes it a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in developing novel piperidine-based compounds due to their potential as pharmacological agents. Piperidine derivatives have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The specific modification of the piperidine ring with a fluoro-substituted nitrophenoxymethyl group in Tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate introduces unique electronic and steric properties that can influence its biological activity.

One of the most intriguing aspects of this compound is its potential as a bioactive molecule. The fluoro-substituent in the nitrophenoxymethyl group can enhance metabolic stability and binding affinity to biological targets. This feature is particularly valuable in drug design, where optimizing metabolic properties can significantly improve drug efficacy and reduce side effects. Additionally, the tert-butyl group provides steric hindrance, which can modulate interactions with biological receptors.

Recent studies have highlighted the importance of fluorine atoms in pharmaceutical compounds due to their ability to influence pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. The presence of a fluorine atom in the 2-fluoro-6-nitrophenoxy moiety of Tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate suggests that this compound may exhibit enhanced pharmacological properties compared to its non-fluorinated counterparts.

The nitrophenoxymethyl group is another critical feature of this compound's structure. Nitroaromatic compounds have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Moreover, the methylene bridge connecting the nitrophenoxy group to the piperidine ring introduces flexibility, which can further modulate biological activity.

Current research in medicinal chemistry focuses on developing innovative strategies to optimize drug-like properties of small molecules. Tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate represents an excellent example of how structural modifications can lead to novel bioactive compounds with potential therapeutic value. Its unique combination of functional groups makes it a versatile scaffold for further derivatization and optimization.

In conclusion, Tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS No. 1286264-91-2) is a promising compound with a complex molecular structure that offers numerous opportunities for pharmaceutical development. Its piperidine core, fluoro-substituted nitrophenoxymethyl group, and ester functionality contribute to its unique chemical and biological properties. Ongoing research in this area holds great potential for discovering new therapeutic agents that could address various human health challenges.

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